
1-(Bromomethyl)-3-phenoxybenzene
Overview
Description
1-(Bromomethyl)-3-phenoxybenzene is an organic compound that belongs to the class of aromatic halides It consists of a benzene ring substituted with a bromomethyl group at the first position and a phenoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-phenoxybenzene can be synthesized through various methods. One common approach involves the bromination of 3-phenoxybenzyl alcohol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods: In an industrial setting, the preparation of this compound may involve the continuous flow bromination of 3-phenoxybenzyl alcohol using N-bromosuccinimide in a suitable solvent. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-3-phenoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Oxidation: The compound can be oxidized to form 3-phenoxybenzaldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Potassium permanganate in aqueous or acidic medium is a typical oxidizing agent.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.
Major Products:
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: 3-Phenoxybenzaldehyde.
Reduction: 3-Phenoxytoluene.
Scientific Research Applications
Organic Synthesis
1-(Bromomethyl)-3-phenoxybenzene is frequently employed as a reagent in organic synthesis, particularly in the formation of various complex organic molecules. Its bromine atom serves as a versatile leaving group, facilitating nucleophilic substitution reactions. This property allows for the introduction of diverse functional groups into aromatic systems.
Medicinal Chemistry
This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents. The phenoxy group can enhance biological activity, making it a candidate for drug discovery efforts targeting various diseases. For instance, derivatives of phenoxybenzene compounds have been explored for their anti-inflammatory and analgesic properties .
Materials Science
This compound is also relevant in materials science, where it can be used to modify polymer properties or as a building block for creating new materials with specific characteristics. Its ability to participate in cross-linking reactions enables the development of thermosetting plastics and resins.
Environmental Studies
The compound's brominated structure raises concerns regarding its environmental impact and persistence. Studies assessing the degradation pathways of brominated compounds are crucial for understanding their behavior in ecosystems. Research indicates that such compounds can be persistent pollutants, necessitating careful evaluation of their environmental fate .
Case Study 1: Synthesis of Functionalized Aromatics
A study highlighted the use of this compound in palladium-catalyzed reactions to synthesize functionalized aromatic compounds. The research demonstrated high yields (81–99%) when using this compound as a substrate for coupling reactions with various aryl halides . This showcases its utility in creating complex molecular architectures.
Research involving derivatives of this compound indicated potential anti-inflammatory properties. In vitro assays showed that certain derivatives exhibited significant inhibition of inflammatory mediators, suggesting a pathway for developing new therapeutic agents .
Case Study 3: Environmental Impact Analysis
An environmental study assessed the persistence of brominated compounds, including this compound, in soil and water systems. The findings indicated that these compounds could accumulate and pose risks to aquatic life, highlighting the need for monitoring and regulation .
Summary Table of Applications
Application Area | Description | Example Use Case |
---|---|---|
Organic Synthesis | Used as a reagent for nucleophilic substitution reactions | Formation of complex organic molecules |
Medicinal Chemistry | Potential drug development due to biological activity | Anti-inflammatory agents |
Materials Science | Modification of polymers and resins | Development of thermosetting plastics |
Environmental Studies | Assessment of degradation pathways and environmental impact | Monitoring persistence in ecosystems |
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-phenoxybenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The phenoxy group can participate in various electrophilic aromatic substitution reactions, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
- 1-(Chloromethyl)-3-phenoxybenzene
- 1-(Iodomethyl)-3-phenoxybenzene
- 1-(Bromomethyl)-4-phenoxybenzene
Comparison: 1-(Bromomethyl)-3-phenoxybenzene is unique due to the position of the bromomethyl and phenoxy groups on the benzene ring Compared to its chloromethyl and iodomethyl analogs, the bromomethyl derivative has different reactivity and stability due to the nature of the bromine atom
Biological Activity
1-(Bromomethyl)-3-phenoxybenzene, with the chemical formula C₁₃H₁₁BrO and CAS number 51632-16-7, is a compound characterized by a bromomethyl group attached to a phenoxybenzene structure. This compound has garnered interest due to its potential applications in organic synthesis and medicinal chemistry. However, comprehensive studies on its biological activity remain scarce. This article aims to consolidate existing knowledge on the biological activity of this compound, including its structural characteristics, synthesis methods, and potential therapeutic applications.
Structural Characteristics
This compound consists of a phenyl ring substituted with a bromomethyl group and an ether linkage to another phenyl ring. The presence of the bromine atom enhances its reactivity, making it suitable for various chemical transformations. Its structural formula can be represented as follows:
Physical Properties
Property | Value |
---|---|
Appearance | Colorless to light yellow liquid |
Boiling Point | Approximately 52 °C at 0.4 mmHg |
Purity | Greater than 98% (GC) |
Synthesis Methods
Several methods exist for synthesizing this compound, primarily involving the bromination of phenoxy compounds or related intermediates. The versatility of the bromo group allows for further functionalization through various substitution reactions.
Currently, there is no documented mechanism of action for this compound in biological systems. However, its reactivity suggests potential interactions with nucleophiles and electrophiles, which could lead to diverse biological effects. The compound's bromo group may facilitate the formation of covalent bonds with biological macromolecules, influencing their function.
Related Compounds
Several compounds share structural similarities with this compound, which may provide insights into its potential biological activities:
Compound Name | Structure Type | Key Features |
---|---|---|
3-Phenoxybenzyl Bromide | Phenyl Ether | Similar bromination pattern |
4-Bromophenyl Phenyl Ether | Phenyl Ether | Different substitution position |
2-Bromo-4-phenylphenol | Phenolic Compound | Contains hydroxyl group |
Benzyl Bromide | Simple Alkyl Halide | Lacks the phenoxy structure |
These compounds exhibit varying degrees of biological activity and may offer comparative insights into the potential effects of this compound.
Q & A
Q. Basic: What are the preferred synthetic routes for 1-(Bromomethyl)-3-phenoxybenzene, and how can reaction selectivity be optimized?
The compound is typically synthesized via bromination of 3-phenoxybenzyl alcohol using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) with a catalytic acid. For example:
- Method : React 3-phenoxybenzyl alcohol with PBr₃ in anhydrous dichloromethane at 0–5°C for 4–6 hours. Monitor progress via TLC (hexane:ethyl acetate, 9:1). Quench with ice-water, extract with DCM, and purify via column chromatography (yield: ~75–85%) .
- Selectivity : Use stoichiometric control and low temperatures to avoid over-bromination. The electron-rich phenoxy group directs bromination to the methyl group via electrophilic substitution.
Q. Basic: How should researchers characterize this compound to confirm purity and structure?
- NMR :
- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 277.0 for C₁₃H₁₂BrO⁺).
- HPLC : Use a C18 column (acetonitrile/water, 70:30) to detect impurities (<1% by area) .
Q. Advanced: What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
The bromomethyl group acts as a soft electrophile due to the polarizable C-Br bond. In SN2 reactions (e.g., with amines or thiols):
- Kinetics : Rate increases with polar aprotic solvents (DMF, DMSO) and bulky nucleophiles (steric acceleration via "push-pull" effect).
- DFT Studies : Calculations show a transition state with partial negative charge on Br and nucleophile attack at the methyl carbon (ΔG‡ ≈ 18–22 kcal/mol) .
- Competing Pathways : Elimination (E2) may occur at >50°C; mitigate by using mild bases (e.g., K₂CO₃ instead of NaOH) .
Q. Advanced: How does this compound serve as a precursor in medicinal chemistry?
- Case Study : It is a key intermediate for antimicrobial agents . React with pyridine-2-thiol to form a thioether derivative (IC₅₀: 2.1 µM against S. aureus) .
- Structure-Activity Relationship (SAR) : The phenoxy group enhances lipophilicity (logP ~3.5), improving membrane permeability. Bromine substitution allows further functionalization (e.g., Suzuki coupling) .
Q. Basic: What are the recommended storage conditions to prevent degradation?
- Store at –20°C in amber vials under inert gas (Ar/N₂).
- Stability Data : Decomposition occurs at >40°C (TGA) or in UV light (HPLC shows 5% degradation after 30 days at 25°C) .
Q. Advanced: What computational tools are used to predict the electronic properties of this compound?
- Molecular Electrostatic Potential (MEP) : Reveals electron-deficient regions at the bromomethyl group (ideal for nucleophilic attack) .
- HOMO-LUMO Gap : Calculated at 4.8 eV (B3LYP/6-31G*), indicating moderate reactivity .
- Docking Studies : Used to design analogs targeting enzyme active sites (e.g., acetylcholinesterase) .
Q. Advanced: How can researchers resolve contradictions in reported reaction yields for this compound?
- Case Example : Yields vary (60–90%) in alkylation reactions due to:
- Troubleshooting : Monitor by LC-MS to identify side products (e.g., elimination byproducts at m/z 199).
Q. Basic: What safety protocols are critical when handling this compound?
Properties
IUPAC Name |
1-(bromomethyl)-3-phenoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUNUASMYSTBSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6028022 | |
Record name | 1-(Bromomethyl)-3-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6028022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51632-16-7 | |
Record name | 3-Phenoxybenzyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51632-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Bromomethyl)-3-phenoxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051632167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-(bromomethyl)-3-phenoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-(Bromomethyl)-3-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6028022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(bromomethyl)-3-phenoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.099 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(BROMOMETHYL)-3-PHENOXYBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GD31X56Z15 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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